molecular formula C16H21ClO B14135930 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride CAS No. 89062-00-0

3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride

Cat. No.: B14135930
CAS No.: 89062-00-0
M. Wt: 264.79 g/mol
InChI Key: WOKABCWXCYCSQJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a cyclohexane ring substituted with a carbonyl chloride group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with 1-methylcyclohexanone, followed by chlorination of the resulting alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or alkane.

    Substitution: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carboxylic acid
  • 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-amine
  • 3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-ol

Uniqueness

3-(3,4-Dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.

Properties

CAS No.

89062-00-0

Molecular Formula

C16H21ClO

Molecular Weight

264.79 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C16H21ClO/c1-11-6-7-13(9-12(11)2)14-5-4-8-16(3,10-14)15(17)18/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

WOKABCWXCYCSQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCC(C2)(C)C(=O)Cl)C

Origin of Product

United States

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